Benzo[b]thiophene-3-carbonitrile chemical properties and structure
Benzo[b]thiophene-3-carbonitrile chemical properties and structure
An In-depth Technical Guide to Benzo[b]thiophene-3-carbonitrile: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
Foreword: The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[1][2] Its derivatives are integral to pharmaceuticals like the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[3][4] This guide focuses on a pivotal derivative, Benzo[b]thiophene-3-carbonitrile, a versatile building block for drug discovery and organic synthesis. We will move beyond a simple recitation of facts to explore the underlying principles governing its structure, reactivity, and synthesis, providing researchers with the causal insights needed for effective application.
Molecular Structure and Physicochemical Properties
Benzo[b]thiophene-3-carbonitrile is an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring at the 'b' face (the 2,3-position). The nitrile group at the C3 position significantly influences the molecule's electronic properties and reactivity.
The planar, bicyclic structure provides a rigid scaffold, a desirable feature in rational drug design for optimizing interactions with biological targets. The presence of the electron-rich thiophene ring fused with the benzene ring creates a unique electronic landscape that dictates its chemical behavior.
Core Identifiers and Properties
Quantitative data for Benzo[b]thiophene-3-carbonitrile are summarized below for quick reference. These parameters are fundamental for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.
| Property | Value | Source |
| IUPAC Name | 1-benzothiophene-3-carbonitrile | [5][6] |
| CAS Number | 24434-84-2 | [5][7] |
| Molecular Formula | C₉H₅NS | [5][7] |
| Molecular Weight | 159.21 g/mol | [5][8] |
| Melting Point | 113 - 117 °C | [8] |
| Appearance | Solid | [8] |
| Solubility in Water | Insoluble | [8] |
| SMILES | C1=CC=C2C(=C1)C(=CS2)C#N | [5][6] |
| InChIKey | WBXHAYDGMCONLX-UHFFFAOYSA-N | [5][6] |
Spectroscopic Characterization: An Analytical Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation. The key to effective analysis is not just observing peaks, but understanding how the molecule's structural features give rise to them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Due to the fused aromatic system, the proton signals are expected in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nature of the nitrile group and the influence of the sulfur heteroatom will deshield adjacent protons.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | 7.3 - 8.4 | Complex multiplets in the aromatic region. The H2 proton is typically a singlet. The four protons on the benzo ring will appear as multiplets. |
| ¹³C NMR | 115 - 141 | The nitrile carbon (C≡N) will appear around 115-119 ppm.[9] Quaternary carbons will show lower intensity. The presence of the electron-withdrawing nitro group in derivatives is expected to cause a significant downfield shift of adjacent carbons.[10] |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The most prominent and diagnostic feature in the IR spectrum of Benzo[b]thiophene-3-carbonitrile is the nitrile stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C≡N (Nitrile) | ~2230 | Strong, Sharp | The triple bond stretch is a high-energy vibration, appearing in a relatively clean region of the spectrum.[9][11] |
| Aromatic C-H | 3000 - 3150 | Variable | Stretching vibrations for sp² hybridized C-H bonds.[12] |
| Aromatic C=C | 1400 - 1600 | Medium | Ring stretching vibrations characteristic of the fused aromatic system. |
Standard Protocol for NMR Sample Preparation and Acquisition
Trustworthy data begins with meticulous preparation. This protocol ensures high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Benzo[b]thiophene-3-carbonitrile.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution; sonication may be applied if necessary.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition: [10]
-
The analysis is typically performed on a 400 or 500 MHz spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.
-
For ¹H NMR: Utilize a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Employ a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of all carbon signals, including quaternary carbons.
-
Synthesis Methodologies: Constructing the Core
The synthesis of the benzo[b]thiophene core can be approached from several angles. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability. We will explore two distinct and effective strategies.
Method 1: Aryne Cyclization with Alkynyl Sulfides
This modern approach offers a one-step, intermolecular synthesis from readily available precursors, showcasing excellent functional group tolerance.[13] The core of this reaction is the in-situ generation of a highly reactive aryne intermediate.
Reaction Causality:
-
Aryne Formation: An o-silylaryl triflate is treated with a fluoride source (e.g., CsF) to generate a benzyne intermediate.
-
Nucleophilic Attack & Cyclization: The alkynyl sulfide acts as a nucleophile, attacking the aryne. The resulting intermediate undergoes a subsequent intramolecular cyclization, followed by protonation, to yield the final benzo[b]thiophene product.
Caption: Workflow for aryne-based synthesis of benzo[b]thiophenes.
Method 2: Classical Cyclization via 2-Mercaptobenzaldehyde
This more traditional route involves the construction of the thiophene ring onto a pre-existing benzene derivative. A plausible and effective approach involves the reaction of a precursor like 2-mercaptobenzaldehyde with an active methylene compound.[14]
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of 2-mercaptobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetonitrile (1 equivalent).
-
Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (1.1 equivalents), portion-wise at room temperature. The base serves to deprotonate the thiol, forming a thiolate nucleophile, and also facilitates the subsequent condensation and cyclization steps.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure Benzo[b]thiophene-3-carbonitrile.
Chemical Reactivity: A Guide to Functionalization
Understanding the inherent reactivity of the Benzo[b]thiophene-3-carbonitrile core is critical for its use as a synthetic intermediate. The electronic interplay between the fused rings and the nitrile substituent dictates the regioselectivity of further transformations.
Electrophilic Aromatic Substitution
A key insight for researchers is that in 3-substituted benzo[b]thiophenes, electrophilic attack is heavily biased towards the benzene ring (positions C4, C5, C6, and C7) rather than the C2 position of the thiophene ring.[14]
Causality: The electron-withdrawing nitrile group at C3 deactivates the thiophene ring towards electrophilic attack. Consequently, electrophiles preferentially react with the more electron-rich benzo portion of the molecule. This leads to a mixture of isomers, which can complicate purification. This is a critical consideration when planning multi-step syntheses. For instance, direct nitration of Benzo[b]thiophene-3-carbonitrile using fuming nitric and sulfuric acid will yield a complex mixture of isomers with substitution on the benzene ring.[14]
Caption: Regioselectivity in the functionalization of Benzo[b]thiophene-3-carbonitrile.
Metalation
To achieve functionalization at the C2 position, a different strategy is required. Directed ortho-metalation, using a strong base like butyllithium (BuLi), can selectively deprotonate the C2 position. The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles (e.g., DMF, CO₂, iodine) to introduce substituents specifically at the C2 position.[15] This provides a powerful, regiocomplementary approach to electrophilic substitution.
Applications in Drug Discovery and Materials Science
The true value of Benzo[b]thiophene-3-carbonitrile lies in its role as a precursor to high-value compounds. Its rigid framework and modifiable positions make it an ideal starting point for building molecular complexity.
-
Anticancer Agents: The benzo[b]thiophene core is present in compounds designed as inhibitors of critical cancer pathways, such as the RhoA/ROCK pathway, which is involved in tumor growth and metastasis.[16]
-
Antimicrobial Agents: Derivatives have been synthesized and evaluated as potent antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[17]
-
Neurological and Inflammatory Disorders: The scaffold is a key component in molecules developed as cholinesterase inhibitors for conditions like Alzheimer's disease and in compounds with anti-inflammatory properties.[2][18]
-
Organic Electronics: Fused thiophene systems are electron-rich and possess good charge transport properties, making them candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[19]
Safety and Handling
Scientific integrity demands a commitment to safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Benzo[b]thiophene-3-carbonitrile presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautions (P-statements): P264, P270, P280, P301+P317, P302+P352, P305+P351+P338.[5] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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